

Introduction: The Strategic Role of Fluorine in Molecular Design

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Compound of Interest

Compound Name: 2,3-Difluorobenzyl bromide

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The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.^{[1][2]} Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and biological characteristics. These modifications often lead to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and improved binding affinity to biological targets.^[1] Within the arsenal of fluorinated building blocks, **2,3-Difluorobenzyl bromide** (CAS No. 113211-94-2) has emerged as a critical reagent for introducing the 2,3-difluorobenzyl moiety, a structural motif of significant interest in the development of novel therapeutics and advanced materials.^{[1][2][3]}

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the core properties, synthesis, reactivity, and applications of **2,3-Difluorobenzyl bromide**, with a focus on providing practical, field-proven insights grounded in established scientific principles.

Core Properties and Specifications

2,3-Difluorobenzyl bromide, also known as α -Bromo-2,3-difluorotoluene, is a reactive electrophile valued for its ability to readily undergo nucleophilic substitution reactions.^[1] Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	113211-94-2	[4][5]
Molecular Formula	C ₇ H ₅ BrF ₂	[4][5][6]
Molecular Weight	207.02 g/mol	[4][5][6]
Appearance	Colorless to light yellow liquid	
Density	1.628 g/mL at 25 °C	[4][5][7]
Refractive Index (n ²⁰ /D)	1.527 - 1.529	[4][8]
Flash Point	90 °C (194 °F) - closed cup	[4][7][9]
Purity (typical)	≥98%	[4]
Synonyms	α-Bromo-2,3-difluorotoluene	[4]

Synthesis of 2,3-Difluorobenzyl Bromide

The primary industrial synthesis of **2,3-Difluorobenzyl bromide** relies on the free-radical bromination of the corresponding toluene derivative, 2,3-difluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Underlying Principle: Free-Radical Halogenation

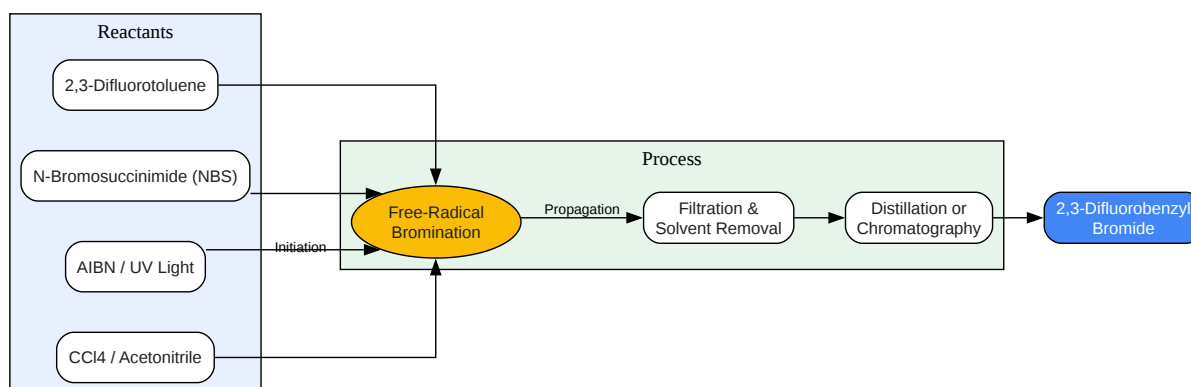
Free-radical halogenation proceeds via a chain mechanism involving three key stages: initiation, propagation, and termination.[10]

- **Initiation:** A radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN), induces the homolytic cleavage of a bromine source (e.g., Br₂ or N-bromosuccinimide) to generate bromine radicals (Br•).
- **Propagation:** A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2,3-difluorotoluene. This is the rate-determining step and is highly selective for the benzylic position because the resulting 2,3-difluorobenzyl radical is stabilized by resonance with the aromatic ring. This benzyl radical then reacts with another molecule of the bromine source to

form the product, **2,3-Difluorobenzyl bromide**, and a new bromine radical, which continues the chain.

- Termination: The reaction ceases when two radicals combine.

A common and effective laboratory and industrial method employs N-bromosuccinimide (NBS) as the bromine source and AIBN or benzoyl peroxide as the radical initiator in a non-polar solvent like carbon tetrachloride or cyclohexane. An alternative, greener approach utilizes hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions, which avoids costly reagents and simplifies workup.[11]



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Fig. 1: General workflow for the synthesis of 2,3-Difluorobenzyl bromide.

Reactivity and Mechanistic Considerations

The synthetic utility of **2,3-Difluorobenzyl bromide** is dominated by its reactivity as an electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group (-CH₂Br) is electron-deficient and readily attacked by a wide range of nucleophiles.

Nucleophilic Substitution (S_N2 Mechanism)

The reaction typically proceeds via a concerted, bimolecular S_N2 mechanism.^[12] In this pathway, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. This "backside attack" leads to a single transition state where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking.

Key factors favoring the S_N2 pathway for this primary benzylic bromide include:

- **Steric Accessibility:** The primary nature of the electrophilic carbon minimizes steric hindrance, allowing easy access for the nucleophile.
- **Good Leaving Group:** The bromide ion (Br^-) is a stable anion and therefore an excellent leaving group, facilitating the reaction.
- **Solvent Effects:** Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.^[13]

Fig. 2: Generalized S_N2 mechanism for 2,3-Difluorobenzyl bromide.

Application in Drug Discovery: Synthesis of CXCR2 Antagonists

A compelling application of **2,3-Difluorobenzyl bromide** is in the synthesis of antagonists for the human chemokine receptor CXCR2.^[3] Upregulated CXCR2 signaling is implicated in numerous inflammatory diseases, autoimmune disorders, and cancers, making it a significant therapeutic target.^{[3][14]} The 2,3-difluorobenzyl moiety is incorporated into lead compounds to enhance binding affinity and optimize pharmacokinetic properties.^[15]

Exemplary Protocol: N-Alkylation of a Pyrido[3,4-d]pyrimidine Core

The following protocol is adapted from the synthesis of a potent CXCR2 antagonist, demonstrating a typical S_N2 reaction with a nitrogen nucleophile.^[3]

Reaction Scheme: (Self-created image representing the reaction described in the protocol)

Materials:

- 2-Mercaptopyrido[3,4-d]pyrimidin-4(3H)-one (1.00 eq.)
- Potassium carbonate (K_2CO_3) (2.00 eq.)
- **2,3-Difluorobenzyl bromide** (1.00 eq.)
- Dry Dimethylformamide (DMF)

Step-by-Step Methodology:

- To a solution of 2-mercaptopyrido[3,4-d]pyrimidin-4(3H)-one (1.00 eq.) in dry DMF, add potassium carbonate (2.00 eq.).
 - Causality: K_2CO_3 is a mild inorganic base used to deprotonate the thiol group, generating a more potent thiolate nucleophile. DMF is an ideal polar aprotic solvent for this S_N2 reaction.
- Stir the resulting suspension at room temperature for 30 minutes.
- Add a solution of **2,3-difluorobenzyl bromide** (1.00 eq.) in dry DMF dropwise to the reaction mixture.
- Stir the reaction at room temperature for 1 hour.
 - Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
- Upon completion, concentrate the reaction mixture in vacuo to remove the DMF.
- Add water to the residue. The desired product, being organic and less soluble, will precipitate out of the aqueous solution.
- Collect the precipitate by filtration.
- Wash the solid sequentially with water, methanol (MeOH), and diethyl ether (Et_2O) to remove residual salts and impurities.

- Dry the final product under vacuum to afford the 2-((2,3-difluorobenzyl)thio)pyrido[3,4-d]pyrimidin-4(3H)-one as a solid.[3] This reported procedure achieved a 92% yield.[3]

Safety, Handling, and Storage

2,3-Difluorobenzyl bromide is a corrosive and combustible liquid that requires careful handling in a laboratory setting.

Hazard Identification:

- GHS Classification: Skin Corrosion/Irritation, Category 1B.[4][5][9]
- Signal Word: Danger[4][5][9]
- Hazard Statement: H314 - Causes severe skin burns and eye damage.[4][5][9]

Recommended Handling Procedures:

- Always handle in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[4]
- Keep away from heat, sparks, and open flames.
- Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[4]
- Long-term storage at 2-8°C is recommended.[8]

Conclusion

2,3-Difluorobenzyl bromide is a high-value, versatile building block whose utility is firmly established in modern organic synthesis, particularly within drug discovery programs. Its straightforward synthesis via free-radical bromination and its predictable reactivity in S_N2 reactions make it an efficient tool for installing the 2,3-difluorobenzyl group. As demonstrated in the synthesis of CXCR2 antagonists, this moiety can be critical for achieving high potency and desirable drug-like properties. A thorough understanding of its properties, reactivity, and handling requirements enables chemists to leverage this powerful reagent to its full potential in the creation of novel and impactful molecules.

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